molecular formula C20H18BNO4 B12935445 (4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronic acid

(4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronic acid

Cat. No.: B12935445
M. Wt: 347.2 g/mol
InChI Key: YKULBJYHGDJZEY-UHFFFAOYSA-N
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Description

(4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C20H18BNO4 and a molecular weight of 347.17 g/mol . This compound is characterized by the presence of a carbazole moiety substituted with dimethoxy groups at the 3 and 6 positions, and a phenyl ring attached to a boronic acid group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronic acid typically involves the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination or the Ullmann reaction, where an aryl halide reacts with an amine in the presence of a palladium or copper catalyst.

    Introduction of Dimethoxy Groups: The dimethoxy groups are introduced through electrophilic aromatic substitution reactions using methoxy reagents.

    Attachment of the Phenyl Ring: The phenyl ring is attached to the carbazole core through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

    Formation of the Boronic Acid Group: The final step involves the conversion of the phenyl group to a boronic acid group using boron reagents such as boronic acid or boronate esters.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Properties

Molecular Formula

C20H18BNO4

Molecular Weight

347.2 g/mol

IUPAC Name

[4-(3,6-dimethoxycarbazol-9-yl)phenyl]boronic acid

InChI

InChI=1S/C20H18BNO4/c1-25-15-7-9-19-17(11-15)18-12-16(26-2)8-10-20(18)22(19)14-5-3-13(4-6-14)21(23)24/h3-12,23-24H,1-2H3

InChI Key

YKULBJYHGDJZEY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)N2C3=C(C=C(C=C3)OC)C4=C2C=CC(=C4)OC)(O)O

Origin of Product

United States

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